molecular formula C8H9F3O2 B8229609 Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B8229609
M. Wt: 194.15 g/mol
InChI Key: CEFNOQOIGAEEFL-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethyl)bicyclo[111]pentane-1-carboxylate is a chemical compound characterized by its unique bicyclo[111]pentane structure, which includes a trifluoromethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of [1.1.1]propellane with a trifluoromethylating agent, followed by esterification. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group, followed by the reaction with methanol to form the ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with unique structural features.

    Biology: Investigated for its potential as a bioisostere in drug design, replacing phenyl rings or tert-butyl groups to enhance pharmacokinetic properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of agrochemicals and materials science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its trifluoromethyl and bicyclo[1.1.1]pentane moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of compounds, which can improve their bioavailability and efficacy.

Comparison with Similar Compounds

  • Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

Comparison: Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties compared to its analogs. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O2/c1-13-5(12)6-2-7(3-6,4-6)8(9,10)11/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFNOQOIGAEEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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